(R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate
Description
(R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate is a chiral morpholine derivative characterized by two ester groups at the 3- and 4-positions of the morpholine ring. The tert-butyl and ethyl ester substituents confer distinct steric and electronic properties, making this compound a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical applications where chirality and protecting group stability are critical .
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-ethyl (3R)-morpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-5-17-11(15)13-6-7-16-8-9(13)10(14)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
QDEAVVBECXEESE-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)N1CCOC[C@@H]1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)N1CCOCC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Ring Formation
The synthesis often begins with chiral amino acid derivatives, such as L-serine or its esters, which provide the stereocenter necessary for the (R)-configuration. For example, L-serine tert-butyl ester can be used as a precursor to build the morpholine ring through intramolecular cyclization reactions.
Step 1: Esterification of L-serine
L-serine is esterified with tert-butyl acetate in the presence of perchloric acid at low temperature (0–5 °C), followed by warming to 40–60 °C to yield L-serine tert-butyl ester with yields around 65%.Step 2: N-Chloroacetylation
The tert-butyl ester is reacted with chloroacetyl chloride in dichloromethane at 0 °C to 40 °C to form N-chloroacetyl-L-serine tert-butyl ester, with yields approximately 82.5%.
Morpholine Ring Closure
- Step 3: Cyclization to Morpholinone
The N-chloroacetyl ester is treated with sodium ethoxide in toluene, inducing cyclization to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester. This step forms the morpholine ring system.
Reduction and Esterification
Step 4: Reduction
The morpholinone intermediate is reduced using aluminum trichloride and sodium borohydride in methanol at 0 °C to 40 °C, yielding (S)-3-morpholinyl carboxylic acid tert-butyl ester with about 84% yield.Step 5: Final Esterification and Purification
The product is treated with methanolic hydrogen chloride at low temperature (-10 to 0 °C) to complete esterification and obtain the final morpholine dicarboxylate ester with high purity (up to 98.5% yield).
Introduction of Ethyl Ester Group
For (R)-Tert-butyl ethyl morpholine-3,4-dicarboxylate specifically, the ethyl ester group is introduced by selective esterification or transesterification of one carboxyl group with ethanol or ethylating agents under acidic or basic catalysis, ensuring regioselectivity and retention of stereochemistry.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification of L-serine | tert-butyl acetate, perchloric acid | 0 to 60 | 65 | Slow addition, controlled warming |
| N-Chloroacetylation | Chloroacetyl chloride, dichloromethane | 0 to 40 | 82.5 | Dropwise addition, stirring |
| Cyclization | Sodium ethoxide, toluene | Room temp | - | Ring closure step |
| Reduction | AlCl3, NaBH4, methanol | 0 to 40 | 84 | Exothermic, controlled addition |
| Final esterification | Methanolic HCl | -10 to 0, then RT | 98.5 | Careful temperature control |
| Ethyl ester introduction | Ethanol or ethylating agent, acid/base catalysis | RT or reflux | Variable | Selective esterification step |
Industrial and Laboratory Scale Considerations
Continuous Flow Reactors:
For industrial production, continuous flow microreactors improve heat and mass transfer, enhancing yield and purity while reducing waste.Purification:
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol or methanol are used to achieve ≥95% purity and maintain stereochemical integrity.Stability and Storage:
The compound should be stored under inert atmosphere at low temperature (-20 °C) with desiccants to prevent hydrolysis of ester groups.
Analytical Verification
NMR Spectroscopy:
1H and 13C NMR confirm ester and morpholine ring substituents; 2D NMR (COSY, NOESY) elucidates stereochemistry.Mass Spectrometry:
High-resolution ESI-MS validates molecular weight and purity.X-ray Crystallography:
Confirms absolute configuration (R) and molecular conformation.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Scale |
|---|---|---|---|---|
| L-serine tert-butyl ester formation | L-serine, tert-butyl acetate, HClO4 | ~65 | Retains chirality | Lab/Industrial |
| N-chloroacetylation | Chloroacetyl chloride, DCM | ~82.5 | - | Lab/Industrial |
| Morpholine ring cyclization | Sodium ethoxide, toluene | - | - | Lab/Industrial |
| Reduction | AlCl3, NaBH4, MeOH | ~84 | - | Lab/Industrial |
| Final esterification | Methanolic HCl | ~98.5 | - | Lab/Industrial |
| Ethyl ester introduction | Ethanol, acid/base catalyst | Variable | Maintains stereochemistry | Lab scale |
This detailed synthesis approach integrates multiple reaction steps, carefully controlled conditions, and purification methods to prepare (R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate with high stereochemical fidelity and yield. The use of chiral amino acid precursors and selective esterification strategies are central to achieving the desired product. Industrial adaptations focus on continuous flow processes to optimize scalability and sustainability.
Chemical Reactions Analysis
®-Tert-Butyl ethyl morpholine-3,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
(R)-Tert-butyl ethyl morpholine-3,4-dicarboxylate serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its applications include:
- Enzyme Modulation : The compound has shown potential in modulating enzyme activity, influencing metabolic pathways relevant to various therapeutic areas. Studies have indicated that it can effectively bind to specific molecular targets such as receptors or enzymes involved in disease mechanisms.
- Central Nervous System Targeting : Its unique substitution pattern enhances binding affinity and selectivity, making it a candidate for developing pharmaceuticals targeting the central nervous system. This includes potential applications in treating conditions like depression and anxiety through modulation of nicotinic acetylcholine receptors .
Biochemical Research
The compound's ability to interact with biological targets has been extensively studied:
- Binding Affinity Studies : Research has focused on binding assays to determine the affinity of (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate for various receptors. These studies reveal its effectiveness in modulating biochemical pathways, which is crucial for drug development .
- Comparative Analysis : The structural similarities between (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate and other compounds allow for comparative analysis, enhancing understanding of its unique properties and biological activities. This comparative approach aids in identifying potential therapeutic applications.
Industrial Applications
In addition to its medicinal uses, (R)-tert-butyl ethyl morpholine-3,4-dicarboxylate has industrial applications:
- Synthesis of Dicarboxylic Acids : The compound can be utilized in the depolymerization of polyesters into dicarboxylic acids, which are valuable intermediates in various chemical processes .
Data Table: Applications Overview
Case Studies
- Nicotinic Acetylcholine Receptor Modulation :
- Polyester Depolymerization :
Mechanism of Action
The mechanism of action of ®-Tert-Butyl ethyl morpholine-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Variations
The tert-butyl and ethyl ester groups differentiate the target compound from analogues with methyl or dual tert-butyl substituents. Key structural analogues include:
| CAS Number | Compound Name | R1 (Position 4) | R2 (Position 3) | Molecular Weight | Similarity Score |
|---|---|---|---|---|---|
| Target Compound | (R)-Tert-Butyl ethyl morpholine-3,4-dicarboxylate | tert-Butyl | Ethyl | ~273.3* | 1.00 (Reference) |
| 885321-46-0 | (R)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | tert-Butyl | Methyl | 245.27 | 1.00 |
| 1269446-63-0 | Di-tert-butyl morpholine-3,4-dicarboxylate | tert-Butyl | tert-Butyl | 286.34 | 1.00 |
| 215917-98-9 | (S)-4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate | tert-Butyl | Methyl | 245.27 | 0.98 |
*Calculated based on molecular formula (C12H21NO5).
Key Observations :
Chirality and Enantiomeric Effects
The (R)-configuration distinguishes the target compound from its (S)-enantiomer (e.g., CAS 215917-98-9). Enantiomeric pairs often exhibit divergent biological activities. For example, in drug synthesis, the (R)-form may show higher affinity for specific enzyme targets due to spatial compatibility, while the (S)-form could be inactive or even toxic .
Physicochemical Properties and Reactivity
Stability and Reactivity
- tert-Butyl Esters : Highly stable under acidic and basic conditions, commonly used as protecting groups for carboxylic acids. The tert-butyl group in the target compound likely requires strong acids (e.g., TFA) for deprotection .
- Ethyl Esters : More labile than tert-butyl esters, enabling selective cleavage under mild basic conditions (e.g., NaOH/EtOH), which is advantageous in multi-step syntheses .
Solubility and Boiling Points
- Ethyl-substituted derivatives are less polar than methyl analogues, reducing aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
